Cas no 55770-61-1 (2-(4-Hydroxyphenyl)-2-methylpropanenitrile)

2-(4-Hydroxyphenyl)-2-methylpropanenitrile is a nitrile-substituted aromatic compound featuring a hydroxyphenyl group and a tertiary carbon center. Its molecular structure, characterized by the presence of both hydroxyl and nitrile functional groups, makes it a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. The compound's stability and reactivity allow for selective modifications, enabling applications in coupling reactions, polymerization, and as a precursor for bioactive molecules. Its high purity and well-defined properties ensure consistent performance in research and industrial processes. The hydroxyphenyl moiety further enhances its utility in designing compounds with tailored solubility and binding characteristics.
2-(4-Hydroxyphenyl)-2-methylpropanenitrile structure
55770-61-1 structure
Product name:2-(4-Hydroxyphenyl)-2-methylpropanenitrile
CAS No:55770-61-1
MF:C10H11NO
Molecular Weight:161.20044
MDL:MFCD11100986
CID:1028406
PubChem ID:14419065

2-(4-Hydroxyphenyl)-2-methylpropanenitrile 化学的及び物理的性質

名前と識別子

    • 2-(4-Hydroxyphenyl)-2-methylpropanenitrile
    • QC-8563
    • EN300-1828507
    • CS-0136786
    • MFCD11100986
    • SY288507
    • 2-(4-hydroxy-phenyl)-2-methyl-propionitrile
    • AKOS006307131
    • DTXSID20560055
    • SCHEMBL1244431
    • XCPSAEFOSSDVFC-UHFFFAOYSA-N
    • 55770-61-1
    • DB-346148
    • D97577
    • 4-(1-cyano-1-methylethyl)phenol
    • MDL: MFCD11100986
    • インチ: InChI=1S/C10H11NO/c1-10(2,7-11)8-3-5-9(12)6-4-8/h3-6,12H,1-2H3
    • InChIKey: XCPSAEFOSSDVFC-UHFFFAOYSA-N
    • SMILES: CC(C)(C#N)C1=CC=C(C=C1)O

計算された属性

  • 精确分子量: 161.08400
  • 同位素质量: 161.084063974g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 2
  • 重原子数量: 12
  • 回転可能化学結合数: 1
  • 複雑さ: 193
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 2.2
  • トポロジー分子極性表面積: 44Ų

じっけんとくせい

  • PSA: 44.02000
  • LogP: 2.19338

2-(4-Hydroxyphenyl)-2-methylpropanenitrile Security Information

2-(4-Hydroxyphenyl)-2-methylpropanenitrile 税関データ

  • 税関コード:2926909090
  • 税関データ:

    中国税関コード:

    2926909090

    概要:

    2926909090他のニトリル基化合物。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%

    申告要素:

    製品名, 成分含有量、

    要約:

    HS:29269090その他ニトリル機能化合物付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:30.0%

2-(4-Hydroxyphenyl)-2-methylpropanenitrile Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Ambeed
A712543-250mg
2-(4-Hydroxyphenyl)-2-methylpropanenitrile
55770-61-1 98%
250mg
$25.0 2025-02-25
TRC
H100595-30mg
2-(4-hydroxyphenyl)-2-methylpropanenitrile
55770-61-1
30mg
$ 50.00 2022-06-04
TRC
H100595-60mg
2-(4-hydroxyphenyl)-2-methylpropanenitrile
55770-61-1
60mg
$ 70.00 2022-06-04
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-VZ126-200mg
2-(4-Hydroxyphenyl)-2-methylpropanenitrile
55770-61-1 98+%
200mg
612.0CNY 2021-07-15
Enamine
EN300-1828507-5.0g
2-(4-hydroxyphenyl)-2-methylpropanenitrile
55770-61-1
5g
$2193.0 2023-06-03
Enamine
EN300-1828507-0.1g
2-(4-hydroxyphenyl)-2-methylpropanenitrile
55770-61-1
0.1g
$666.0 2023-09-19
Alichem
A019118831-1g
2-(4-Hydroxyphenyl)-2-methylpropanenitrile
55770-61-1 95%
1g
$383.68 2023-09-01
Aaron
AR00DKSZ-1g
2-(4-Hydroxyphenyl)-2-methylpropanenitrile
55770-61-1 96%
1g
$45.00 2025-01-24
A2B Chem LLC
AG32391-1g
2-(4-Hydroxyphenyl)-2-methylpropanenitrile
55770-61-1 98%
1g
$31.00 2023-12-30
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBT2134-250mg
2-(4-hydroxyphenyl)-2-methyl-propanenitrile
55770-61-1 97%
250mg
¥145.0 2024-04-18

2-(4-Hydroxyphenyl)-2-methylpropanenitrile 関連文献

2-(4-Hydroxyphenyl)-2-methylpropanenitrileに関する追加情報

Professional Introduction to 2-(4-Hydroxyphenyl)-2-methylpropanenitrile (CAS No. 55770-61-1)

2-(4-Hydroxyphenyl)-2-methylpropanenitrile, a compound with the chemical identifier CAS No. 55770-61-1, is a versatile intermediate in the realm of organic synthesis and pharmaceutical development. This molecule, characterized by its 2-(4-hydroxyphenyl)-2-methylpropanenitrile structure, has garnered significant attention due to its potential applications in the synthesis of bioactive molecules and functional materials.

The compound belongs to the class of nitrile derivatives, which are known for their reactivity and utility in various chemical transformations. The presence of a hydroxyl group on the phenyl ring and a nitrile group on the propyl chain makes it a particularly interesting candidate for further functionalization. This structural motif is often employed in the design of pharmaceuticals, agrochemicals, and specialty chemicals, where precise control over molecular architecture is crucial.

In recent years, there has been a growing interest in exploring the pharmacological properties of nitrile-containing compounds. These molecules have shown promise in various therapeutic areas, including anti-inflammatory, anticancer, and antimicrobial applications. The hydroxyl group in 2-(4-hydroxyphenyl)-2-methylpropanenitrile can be readily modified through etherification, esterification, or oxidation reactions, allowing for the creation of diverse derivatives with tailored biological activities.

One of the most compelling aspects of this compound is its potential as a building block for more complex molecules. Researchers have utilized similar scaffolds in the development of kinase inhibitors, which are critical in targeted cancer therapies. The ability to introduce various functional groups at specific positions on the molecule enables chemists to fine-tune its interactions with biological targets. This flexibility has made 2-(4-hydroxyphenyl)-2-methylpropanenitrile a valuable asset in medicinal chemistry libraries.

The synthesis of 2-(4-hydroxyphenyl)-2-methylpropanenitrile typically involves multi-step organic reactions, starting from readily available precursors such as benzaldehyde derivatives and cyanide sources. Advances in catalytic methods have significantly improved the efficiency and scalability of these synthetic routes. For instance, palladium-catalyzed cross-coupling reactions have been employed to construct the carbon-carbon bonds essential for this compound's structure.

The compound's electronic properties are also noteworthy. The conjugation between the phenyl ring and the nitrile group can influence its spectroscopic behavior and reactivity. This feature has been exploited in materials science applications, where such molecules can serve as precursors for conductive polymers or organic semiconductors. The hydroxyl group further contributes to hydrogen bonding capabilities, enhancing interactions with other biomolecules.

In academic research, 2-(4-hydroxyphenyl)-2-methylpropanenitrile has been used as a model compound to study reaction mechanisms and develop new synthetic strategies. Its unique structure allows researchers to probe questions related to regioselectivity, stereoselectivity, and reaction kinetics. Such studies not only advance our fundamental understanding of organic chemistry but also provide practical insights for industrial applications.

The pharmaceutical industry has taken note of these developments and is actively exploring derivatives of 2-(4-hydroxyphenyl)-2-methylpropanenitrile for drug discovery programs. Computational modeling techniques have played a pivotal role in predicting the binding affinity of these molecules to biological targets. By integrating experimental data with theoretical calculations, scientists can identify promising candidates for further optimization.

Environmental considerations are also increasingly influencing the design and synthesis of new compounds. The development of greener synthetic methods has become a priority, with an emphasis on reducing waste and energy consumption. Researchers are exploring biocatalytic routes and solvent-free reactions to produce 2-(4-hydroxyphenyl)-2-methylpropanenitrile more sustainably. These efforts align with global initiatives to promote sustainable chemistry practices.

The future prospects for 2-(4-hydroxyphenyl)-2-methylpropanenitrile are bright, with ongoing research uncovering new applications and synthetic possibilities. As our understanding of molecular interactions deepens, this compound is likely to find even wider use in both academic laboratories and industrial settings. Its versatility makes it an indispensable tool for chemists working at the intersection of organic synthesis and drug discovery.

おすすめ記事

推奨される供給者
Hebei Ganmiao New material Technology Co., LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Hebei Ganmiao New material Technology Co., LTD
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
PRIBOLAB PTE.LTD
Nantong Boya Environmental Protection Technology Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Nantong Boya Environmental Protection Technology Co., Ltd
Shanghai Xinsi New Materials Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Shanghai Xinsi New Materials Co., Ltd
Taizhou Jiayin Chemical Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Taizhou Jiayin Chemical Co., Ltd